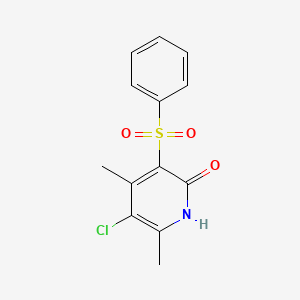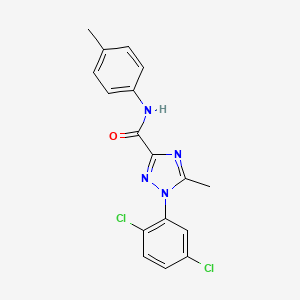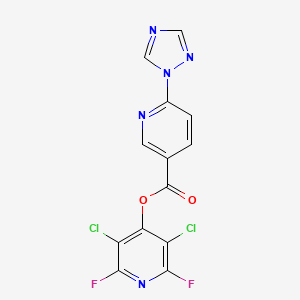![molecular formula C21H14ClF3N4O3 B3035719 5-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H-isoindol-1-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 338409-95-3](/img/structure/B3035719.png)
5-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H-isoindol-1-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Übersicht
Beschreibung
The compound appears to contain several functional groups including a trifluoromethyl group, a pyridinyl group, an isoindolyl group, and a diazinane trione group. These groups are common in many pharmaceuticals and agrochemicals due to their reactivity and the properties they confer to molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is highly electronegative, which could influence the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to be quite stable but can participate in certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, influencing properties like solubility and permeability .Wissenschaftliche Forschungsanwendungen
Anticancer Drug Development
The compound 5-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H-isoindol-1-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione shows promise in the field of anticancer drug development. Studies involving molecular modeling and docking simulations suggest that its stereoisomers could act as DNA intercalators, qualifying them as potential leads for new anticancer drugs (Santana et al., 2020).
Chemical Synthesis and Structural Studies
In chemical synthesis, this compound and its derivatives have been a subject of interest. Research has focused on understanding its reaction mechanisms, synthesis pathways, and structural properties. This includes studies on the crystal structures of compounds and the synthesis of novel derivatives (Sweidan et al., 2009), (Reisinger et al., 2004).
Application in Molecular Spectroscopy
The compound has also been studied in the context of molecular spectroscopy. Research in this area focuses on understanding how the compound interacts with different wavelengths of light, which can have implications for designing materials with specific optical properties (Ma & Keum, 2013).
Multicomponent Chemical Reactions
The role of this compound in multicomponent chemical reactions has been explored. Such studies aim to develop efficient synthetic routes for complex molecules, which are important in pharmaceuticals and materials science (Rahmani et al., 2018).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it is handled. For compounds with similar functional groups, precautions may include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promise as a pharmaceutical, for example, future research could involve further optimization of the compound, studies to understand its mechanism of action, and preclinical and clinical trials .
Eigenschaften
IUPAC Name |
5-[[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H-isoindol-1-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N4O3/c1-28-18(30)13(19(31)29(2)20(28)32)8-15-11-5-3-4-6-12(11)16(27-15)17-14(22)7-10(9-26-17)21(23,24)25/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVCYZXFRYNWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=NC(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B3035636.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide](/img/structure/B3035637.png)
![2-[(E)-(4-Chlorophenyl)methylideneamino]-1-[(4-methoxyphenyl)methyl]-4-phenylpyrrole-3-carbonitrile](/img/structure/B3035638.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide](/img/structure/B3035640.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-ethanol](/img/structure/B3035641.png)
![4,6-Dimethyl-3-(3-methylphenyl)sulfonyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one](/img/structure/B3035644.png)
![1-(3,4-dichlorobenzyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B3035645.png)


![3,5-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3035649.png)

amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B3035654.png)
![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B3035657.png)
amino]methylene}-5-(4-chlorophenyl)-1,3-cyclohexanedione](/img/structure/B3035658.png)